3-Hydroxycholestan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxycholestan-15-one can be synthesized through several methods. One common approach involves the stereoselective catalytic hydrogenation of the corresponding diones using Urushibara nickel A catalyst in cyclohexane . The reaction is carried out at 35°C under high hydrogen pressure, followed by chromatographic purification and recrystallization from ethanol to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycholestan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The oxo group at the 15-position can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 15-hydroxy derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
3-Hydroxycholestan-15-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Hydroxycholestan-15-one involves its interaction with specific molecular targets and pathways. It can modulate steroid hormone receptors and influence various signaling pathways, including the PI3K/AKT and MAPK pathways . These interactions result in changes in gene expression and cellular behavior, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycholestan-7-one: Another hydroxysteroid with a hydroxyl group at the 3-position and an oxo group at the 7-position.
5α-Cholestan-3β-ol-7-one: A compound with similar structural features but differing in the position of the oxo group.
Uniqueness
3-Hydroxycholestan-15-one is unique due to the specific positioning of the oxo group at the 15-position, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
80656-52-6 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25+,26+,27-/m1/s1 |
InChI Key |
BHOGPBCKBGSAIM-BVFSTIHWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.